Welcome to the BenchChem Online Store!
molecular formula C7H16O2 B8542412 Heptane-1,1-diol CAS No. 33969-55-0

Heptane-1,1-diol

Cat. No. B8542412
M. Wt: 132.20 g/mol
InChI Key: MHIBEGOZTWERHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05290771

Procedure details

A mixture of 44 g of heptane diol, 400 ml of concentrated hydrochloric acid, 150 ml of toluene and 50 ml of water was stirred for two and half hours at reflux. The toluene fraction was removed and 200 ml of toluene were added to the aqueous fraction and the mixture was heated for five hours at 85° C. to 90° C. The toluene was removed and 200 ml of toluene and 100 ml of concentrated hydrochloric acid were added to the aqueous phase. The mixture was heated for five hours, then cooled and the organic fraction was combined with the two preceding toluene fractions. The toluene fraction was washed with water, dried and evaporated to dryness under reduced pressure, then distilled at 70° C. under 0.5 mm of mercury to obtain 37 g of the desired product.
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([OH:9])(O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].[ClH:10].C1(C)C=CC=CC=1>O>[Cl:10][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][OH:9]

Inputs

Step One
Name
Quantity
44 g
Type
reactant
Smiles
C(CCCCCC)(O)O
Name
Quantity
400 mL
Type
reactant
Smiles
Cl
Name
Quantity
150 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for two and half hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
The toluene fraction was removed
ADDITION
Type
ADDITION
Details
200 ml of toluene were added to the aqueous fraction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for five hours at 85° C. to 90° C
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The toluene was removed
ADDITION
Type
ADDITION
Details
200 ml of toluene and 100 ml of concentrated hydrochloric acid were added to the aqueous phase
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated for five hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
The toluene fraction was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
distilled at 70° C. under 0.5 mm of mercury

Outcomes

Product
Name
Type
product
Smiles
ClCCCCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 37 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.